5,6,7,8-Tetrahydroisoquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

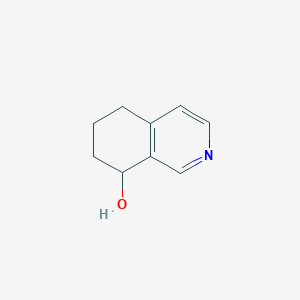

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXHNUMFKYNDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

While experimental spectra for 5,6,7,8-tetrahydroisoquinolin-8-ol are not widely published, predicted mass spectrometry data is available. The following tables summarize the predicted mass spectral data and provide an estimation of the key signals expected in NMR and IR spectroscopy based on the analysis of its chemical structure and data from similar compounds.

Mass Spectrometry Data (Predicted)

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the molecule in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 150.0913 |

| [M+Na]⁺ | 172.0732 |

| [M+K]⁺ | 188.0472 |

| [M+NH₄]⁺ | 167.1179 |

| [M-H]⁻ | 148.0768 |

| [M+HCOO]⁻ | 194.0823 |

| [M+CH₃COO]⁻ | 208.0979 |

Data sourced from computational predictions.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The following table outlines the predicted chemical shifts (δ) for the protons of this compound. These predictions are based on the analysis of structurally related tetrahydroisoquinoline and tetrahydroquinoline derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~8.4 | s | 1H |

| H-3 | ~7.2 | d | 1H |

| H-4 | ~7.1 | d | 1H |

| H-8 | ~4.8 | t | 1H |

| H-5 (axial) | ~3.0 | m | 1H |

| H-5 (equatorial) | ~2.8 | m | 1H |

| H-7 (axial) | ~2.2 | m | 1H |

| H-7 (equatorial) | ~2.0 | m | 1H |

| H-6 (axial) | ~1.9 | m | 1H |

| H-6 (equatorial) | ~1.7 | m | 1H |

| OH | Variable | br s | 1H |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The table below presents the predicted chemical shifts for the carbon atoms of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 |

| C-3 | ~125 |

| C-4 | ~130 |

| C-4a | ~135 |

| C-8a | ~140 |

| C-8 | ~65 |

| C-5 | ~40 |

| C-7 | ~30 |

| C-6 | ~20 |

Predicted Infrared (IR) Spectroscopy Data

Key predicted IR absorption bands for this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3300-3400 | Broad, Strong |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C-H stretch (sp³) | 2850-2960 | Medium-Strong |

| C=N stretch | ~1600 | Medium |

| C=C stretch | 1450-1580 | Medium |

| C-O stretch | ~1050 | Strong |

Experimental Protocols

Due to the lack of a specific published synthesis for this compound, a plausible experimental protocol is proposed below. This protocol is based on established synthetic methodologies for related tetrahydroisoquinoline derivatives.

Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the reduction of a suitable isoquinoline precursor. A common strategy is the catalytic hydrogenation of an isoquinoline containing an oxygen functionality at the 8-position, or a precursor that can be converted to the hydroxyl group.

Reaction Scheme:

A plausible precursor, 8-methoxy-5,6,7,8-tetrahydroisoquinoline, can be synthesized and subsequently demethylated to yield the target compound. An alternative is the direct reduction of 8-hydroxyisoquinoline, though this may present challenges with catalyst poisoning and over-reduction.

Materials and Reagents:

-

8-Methoxyisoquinoline

-

Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10%)

-

Ethanol or Acetic Acid (solvent)

-

Hydrogen gas

-

Boron tribromide (BBr₃) or Hydrobromic acid (HBr) for demethylation

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Hydrogenation of 8-Methoxyisoquinoline:

-

In a hydrogenation flask, dissolve 8-methoxyisoquinoline (1 equivalent) in ethanol or acetic acid.

-

Add a catalytic amount of PtO₂ or 10% Pd/C (typically 5-10 mol%).

-

Place the flask on a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 8-methoxy-5,6,7,8-tetrahydroisoquinoline.

-

-

Demethylation to this compound:

-

Dissolve the crude 8-methoxy-5,6,7,8-tetrahydroisoquinoline in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.1 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

-

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Proposed workflow for the synthesis and analysis.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the molecular structure and the information obtained from different spectroscopic techniques.

Caption: Spectroscopic techniques and derived information.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6,7,8-Tetrahydroisoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5,6,7,8-tetrahydroisoquinolin-8-ol. Due to the limited availability of experimentally derived and fully assigned public data, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to various biologically active molecules. The tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. Accurate structural elucidation and characterization of derivatives of this scaffold are paramount for drug discovery and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and the characterization of its derivatives.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. This data was generated using advanced NMR prediction software to provide a reliable reference in the absence of comprehensive experimental spectra in the public domain.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 8.35 | s | - |

| H3 | 7.15 | d | 5.0 |

| H4 | 8.10 | d | 5.0 |

| H5a, H5b | 2.90 - 3.10 | m | - |

| H6a, H6b | 1.95 - 2.10 | m | - |

| H7a, H7b | 2.05 - 2.20 | m | - |

| H8 | 4.90 | t | 6.0 |

| 8-OH | 2.50 (broad) | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

| C1 | 148.5 |

| C3 | 122.0 |

| C4 | 142.0 |

| C4a | 135.0 |

| C5 | 29.0 |

| C6 | 20.0 |

| C7 | 32.0 |

| C8 | 68.0 |

| C8a | 130.0 |

Structural Assignment and Interpretation

To facilitate the understanding of the NMR data, the chemical structure of this compound with the corresponding atom numbering is provided below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and its derivatives.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR using an analytical balance.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used depending on the sample's solubility.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃).

2. NMR Data Acquisition:

The following workflow illustrates the general steps for acquiring NMR data.

Caption: General workflow for NMR data acquisition and processing.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing:

-

Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral information for this compound, based on high-quality predictions. The tabulated data, along with the detailed experimental protocols and structural diagrams, serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold. While predicted data is a powerful tool, it is always recommended to confirm the spectral assignments with experimental data, including 2D NMR experiments such as COSY, HSQC, and HMBC, whenever possible.

Mass Spectrometry of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinolin-8-ol is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. Tetrahydroisoquinoline derivatives have shown a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds in various matrices. This guide provides a technical overview of the expected mass spectrometric behavior of this compound and generalized experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The introduction of a hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroisoquinoline core is expected to influence its mass spectrometric fragmentation pattern. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under electron ionization (EI) and electrospray ionization (ESI).

| Ionization Mode | Adduct/Fragment | Predicted m/z | Description |

| EI | [M]•+ | 149.0841 | Molecular Ion |

| EI | [M-H]• | 148.0762 | Loss of a hydrogen radical |

| EI | [M-H₂O]•+ | 131.0735 | Loss of water |

| EI | [M-C₂H₄]•+ | 121.0680 | Retro-Diels-Alder (rDA) fragmentation |

| ESI (+) | [M+H]⁺ | 150.0913 | Protonated molecule |

| ESI (+) | [M+Na]⁺ | 172.0732 | Sodium adduct |

| ESI (+) | [M+K]⁺ | 188.0472 | Potassium adduct |

| ESI (+) | [M+H-H₂O]⁺ | 132.0808 | Loss of water from the protonated molecule |

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry is likely to be driven by the charge localization on the nitrogen atom and the presence of the hydroxyl group. The following diagram illustrates a plausible fragmentation pathway under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are not currently published. The following are generalized procedures for LC-MS/MS and GC-MS analysis that can serve as a starting point for method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the analysis of this compound in biological matrices and for pharmacokinetic studies.

Workflow:

Caption: General workflow for LC-MS/MS analysis.

Instrumentation and Parameters:

| Parameter | Typical Setting |

| LC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S) |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 150.1 |

| Product Ions (Q3) | To be determined by infusion and fragmentation experiments (e.g., m/z 132.1, 105.1) |

| Collision Energy | To be optimized |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

Workflow:

Caption: General workflow for GC-MS analysis.

Instrumentation and Parameters:

| Parameter | Typical Setting |

| GC System | Gas chromatograph with autosampler (e.g., Agilent 8890, Shimadzu GC-2030) |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Splitless |

| MS System | Single quadrupole or time-of-flight mass spectrometer (e.g., Agilent 5977, LECO Pegasus) |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Biological Context and Potential Signaling Pathways

Tetrahydroisoquinoline alkaloids are known to interact with a variety of biological targets, suggesting their potential involvement in multiple signaling pathways.[1] While the specific pathways modulated by this compound have not been elucidated, based on the activities of related compounds, it could potentially interact with targets such as:

-

Dopamine Receptors: Some tetrahydroisoquinolines are known to have affinity for dopamine receptors, suggesting a role in neurological pathways.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, which could be a key mechanism of their pharmacological effects.

-

Anticancer Pathways: Tetrahydroisoquinolines have demonstrated anticancer activity through mechanisms that may involve the induction of apoptosis and cell cycle arrest.[2]

The following diagram illustrates a generalized signaling pathway that could be influenced by a tetrahydroisoquinoline derivative with potential enzyme inhibitory activity, leading to downstream effects on cell proliferation and survival.

Caption: Hypothetical signaling pathway for a tetrahydroisoquinoline derivative.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound for researchers, scientists, and drug development professionals. While direct experimental data is currently lacking, the predicted fragmentation patterns and generalized experimental protocols offer a robust starting point for the analysis of this and related compounds. Further research is necessary to validate these predictions and fully characterize the mass spectrometric behavior and biological activity of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 5,6,7,8-Tetrahydroisoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5,6,7,8-tetrahydroisoquinolin-8-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The tetrahydroisoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, and neuroprotective effects. The introduction of a hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroisoquinoline core can significantly influence its physicochemical properties and biological activity, making this compound a molecule of considerable interest for further investigation and as a building block in the synthesis of more complex molecules.

Recent studies have highlighted the potential for 8-hydroxy-tetrahydroisoquinoline derivatives to act as inverse agonists at the serotonin 7 (5-HT7) receptor, a target implicated in various central nervous system processes such as mood regulation, learning, and circadian rhythm. This finding opens up new avenues for the exploration of this compound and its analogs in the development of novel therapeutics.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the preparation of the precursor ketone, 5,6,7,8-tetrahydroisoquinolin-8-one, followed by its reduction to the desired alcohol.

Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-one

While a specific protocol for 5,6,7,8-tetrahydroisoquinolin-8-one was not explicitly found in the surveyed literature, a well-established method for the analogous 5,6,7,8-tetrahydroquinolin-8-one involves the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline. This approach can be adapted for the isoquinoline analog.

Experimental Protocol (Adapted):

-

Preparation of 8-Benzylidene-5,6,7,8-tetrahydroisoquinoline: The starting material can be synthesized through a condensation reaction between 5,6,7,8-tetrahydroisoquinoline and benzaldehyde.

-

Ozonolysis: A solution of 8-benzylidene-5,6,7,8-tetrahydroisoquinoline in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C). Ozone gas is then bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

-

Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to quench the ozonide intermediate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5,6,7,8-tetrahydroisoquinolin-8-one.

Synthesis Workflow for 5,6,7,8-Tetrahydroisoquinolin-8-one

Caption: Synthesis of the ketone precursor.

Reduction of 5,6,7,8-Tetrahydroisoquinolin-8-one to this compound

The reduction of the ketone to the corresponding alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This method is generally high-yielding and selective for aldehydes and ketones.

Experimental Protocol:

-

Dissolution: 5,6,7,8-Tetrahydroisoquinolin-8-one is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Reduction Workflow

Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Detailed Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5,6,7,8-tetrahydroisoquinolin-8-ol, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited direct literature on its synthesis, this document outlines a multi-step approach, beginning with the formation of a key ketone intermediate, 5,6,7,8-tetrahydroisoquinolin-8-one, followed by its reduction to the target alcohol. This guide details the proposed reaction mechanisms, experimental protocols, and relevant quantitative data.

I. Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a two-step sequence involving the oxidation of 5,6,7,8-tetrahydroisoquinoline to the corresponding 8-keto derivative, followed by a selective reduction of the ketone functionality.

Figure 1: Proposed two-step synthesis of this compound.

II. Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-one

The crucial intermediate, 5,6,7,8-tetrahydroisoquinolin-8-one, can be synthesized through the oxidation of the corresponding saturated carbocyclic ring of 5,6,7,8-tetrahydroisoquinoline. While direct oxidation methods for this specific transformation are not extensively documented, analogous reactions on similar structures, such as the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline to yield 5,6,7,8-tetrahydroquinolin-8-one, suggest the viability of this approach[1]. Another potential method involves visible-light-mediated aerobic α-oxygenation, which has been successfully applied to N-substituted tetrahydroisoquinolines to produce the corresponding lactams.

Hypothetical Experimental Protocol for Oxidation:

This protocol is a hypothetical adaptation based on similar transformations and would require optimization.

-

Precursor Formation (if necessary): If starting from a precursor like an 8-substituted derivative, the initial synthesis would follow established literature procedures. For instance, an 8-benzylidene-5,6,7,8-tetrahydroisoquinoline could be prepared via a condensation reaction between 5,6,7,8-tetrahydroisoquinoline and benzaldehyde.

-

Oxidation: The precursor would then be subjected to oxidative cleavage. For example, in the case of an 8-benzylidene precursor, ozonolysis would be a suitable method. The substrate would be dissolved in an appropriate solvent (e.g., a mixture of dichloromethane and methanol) and cooled to -78 °C. Ozone gas would be bubbled through the solution until a blue color persists, indicating the completion of the reaction.

-

Work-up: The reaction mixture would then be quenched with a reducing agent, such as dimethyl sulfide or triphenylphosphine, to decompose the ozonide intermediate. The solvent would be removed under reduced pressure, and the crude product would be purified by column chromatography on silica gel.

III. Step 2: Reduction of 5,6,7,8-Tetrahydroisoquinolin-8-one

The reduction of the ketone intermediate to the desired alcohol, this compound, is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce the aromatic pyridine ring[2][3][4].

Reaction Mechanism: Nucleophilic Hydride Attack

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide to yield the alcohol.

References

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5,6,7,8-Tetrahydroisoquinolin-8-ol, a valuable heterocyclic scaffold in medicinal chemistry. The guide details established methodologies, starting materials, and key experimental protocols, presenting quantitative data in a structured format for ease of comparison.

Introduction

The 5,6,7,8-tetrahydroisoquinoline core is a prominent structural motif in a wide array of biologically active compounds and natural products. The presence of a hydroxyl group at the C-8 position offers a handle for further functionalization, making this compound a key intermediate in the synthesis of novel therapeutic agents. This guide explores the primary synthetic strategies for accessing this important molecule.

Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Construction of the Tetrahydroisoquinoline Core with Pre-installed Oxygenation: This involves classical named reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, starting with appropriately substituted phenethylamines.

-

Modification of a Pre-existing Isoquinoline or Tetrahydroisoquinoline Scaffold: This strategy relies on the catalytic hydrogenation of a suitably substituted isoquinoline precursor or the direct hydroxylation of the 5,6,7,8-tetrahydroisoquinoline core.

This guide will delve into the specifics of a plausible synthetic route based on the Bischler-Napieralski reaction, followed by subsequent reduction and demethylation steps.

Detailed Synthetic Route: A Multi-step Approach

A reliable pathway to this compound involves the cyclization of an N-acylated β-phenylethylamine, followed by reduction and demethylation. This multi-step synthesis is outlined below.

Logical Workflow of the Synthesis

Caption: A plausible synthetic pathway to this compound.

Step 1: N-Formylation of 3-Methoxyphenethylamine

The synthesis commences with the formylation of commercially available 3-methoxyphenethylamine. This reaction protects the amine functionality and provides the necessary acyl group for the subsequent cyclization.

Experimental Protocol:

A mixture of 3-methoxyphenethylamine (1.0 mmol) and aqueous formic acid (1.2 mmol) can be stirred under solvent-free conditions at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, ethyl acetate is added, and the catalyst (if any) is removed by filtration. The solvent is then removed under reduced pressure to yield the crude N-formyl-2-(3-methoxyphenyl)ethylamine, which can be purified by recrystallization[1].

Step 2: Bischler-Napieralski Cyclization

The N-formylated intermediate undergoes an intramolecular electrophilic aromatic substitution in the presence of a dehydrating agent to form the corresponding 3,4-dihydroisoquinoline. The electron-donating methoxy group on the aromatic ring facilitates this cyclization[2].

Experimental Protocol:

N-Formyl-2-(3-methoxyphenyl)ethylamine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent like toluene[2][3]. The reaction mixture is typically heated to reflux to drive the cyclization. After cooling, the reaction is quenched, and the product, 8-methoxy-3,4-dihydroisoquinoline, is extracted and purified.

Step 3: Reduction of the Dihydroisoquinoline

The resulting 8-methoxy-3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline. This is commonly achieved using a hydride reducing agent.

Experimental Protocol:

Sodium borohydride (NaBH₄) is added portion-wise to a solution of 8-methoxy-3,4-dihydroisoquinoline in a protic solvent like methanol or ethanol at room temperature[4][5]. The reaction is stirred until completion, after which the solvent is removed, and the residue is worked up to isolate 8-methoxy-1,2,3,4-tetrahydroisoquinoline.

Step 4: Demethylation

The methoxy group is cleaved to unveil the desired hydroxyl functionality. This is a crucial step to afford the phenolic precursor.

Experimental Protocol:

Demethylation of 8-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) in an appropriate solvent[6]. The reaction conditions need to be carefully controlled to avoid side reactions.

Step 5: Isomerization to this compound

The final step involves the isomerization of the 1,2,3,4-tetrahydroisoquinoline to the desired 5,6,7,8-tetrahydroisoquinoline regioisomer. This transformation is less commonly documented and may require specific catalytic conditions. One potential approach involves a dehydrogenation to the isoquinoline followed by a selective hydrogenation of the pyridine ring. A more direct, albeit challenging, approach would be a controlled isomerization.

Alternatively, catalytic hydrogenation of 8-hydroxyisoquinoline, if available, could directly yield the desired product. The selective hydrogenation of the carbocyclic ring of substituted isoquinolines to afford 5,6,7,8-tetrahydroisoquinolines has been reported using specific ruthenium-based catalysts[7].

Alternative Synthetic Approaches

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative route to the tetrahydroisoquinoline core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[8][9][10]. For the synthesis of this compound, one could envision a pathway starting from 3-methoxyphenethylamine and formaldehyde[11]. The resulting tetrahydroisoquinoline would then require demethylation and isomerization as described above.

Pictet-Spengler Reaction Mechanism

Caption: General mechanism of the Pictet-Spengler reaction.

Catalytic Hydrogenation of 8-Hydroxyisoquinoline

A more direct route, if the starting material is accessible, is the catalytic hydrogenation of 8-hydroxyisoquinoline. The challenge in this approach lies in the selective reduction of the carbocyclic ring while preserving the pyridine ring and the hydroxyl group. Specific catalysts, such as ruthenium complexes, have shown promise in achieving such selective hydrogenations of the isoquinoline carbocycle[7].

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the proposed synthetic route. It is important to note that these are representative values and can vary based on the specific reaction conditions and substrates used.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| N-Formylation | 3-Methoxyphenethylamine | N-Formyl-2-(3-methoxyphenyl)ethylamine | Formic Acid | High |

| Bischler-Napieralski | N-Formyl-2-(3-methoxyphenyl)ethylamine | 8-Methoxy-3,4-dihydroisoquinoline | POCl₃ | Moderate to Good |

| Reduction | 8-Methoxy-3,4-dihydroisoquinoline | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | NaBH₄ | High |

| Demethylation | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinolin-8-ol | BBr₃ or HBr | Good |

| Isomerization | 1,2,3,4-Tetrahydroisoquinolin-8-ol | This compound | Catalyst dependent | Variable |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. The Bischler-Napieralski reaction provides a robust method for constructing the core tetrahydroisoquinoline skeleton, which can then be further modified to yield the target compound. Alternative strategies, such as the Pictet-Spengler reaction and direct catalytic hydrogenation, also present viable, though potentially challenging, routes. The choice of synthetic pathway will ultimately depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. Further research into the selective isomerization of 1,2,3,4-tetrahydroisoquinolines to their 5,6,7,8-isomers would be highly beneficial for streamlining the synthesis of this important class of molecules.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

X-ray Crystallography of 5,6,7,8-Tetrahydroisoquinolin-8-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of 5,6,7,8-tetrahydroisoquinolin-8-ol and its derivatives. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents. This document outlines the synthesis, crystallization, and crystallographic analysis of these compounds, presenting key data in a structured format and visualizing experimental workflows.

Data Presentation: Crystallographic Data of Tetrahydroisoquinoline and Related Derivatives

The following tables summarize the crystallographic data for several 5,6,7,8-tetrahydroisoquinoline derivatives and a closely related precursor, 5,6,7,8-tetrahydroquinolin-8-one. This comparative presentation allows for an examination of the structural effects of various substituents on the core scaffold.

Table 1: Crystallographic Data for 5,6,7,8-Tetrahydroquinolin-8-one

| Parameter | Value |

| Formula | C₉H₉NO |

| Molecular Weight | 147.17 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.9393(2) |

| b (Å) | 8.0885(3) |

| c (Å) | 13.4710(4) |

| V (ų) | 756.11(4) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 293 |

| Source:[1] |

Table 2: Crystallographic Data for 7-Acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-3-(N-phenyl-carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline

| Parameter | Value |

| Formula | C₂₈H₂₆ClN₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.365(3) |

| b (Å) | 9.0620(18) |

| c (Å) | 19.014(4) |

| β (°) | 108.89(3) |

| V (ų) | 2666.3(9) |

| Z | 4 |

| Source:[2] |

Table 3: Crystallographic Data for 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

| Parameter | Value |

| Formula | C₂₈H₂₅Cl₂N₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.515(3) |

| b (Å) | 12.042(2) |

| c (Å) | 15.795(3) |

| β (°) | 94.98(3) |

| V (ų) | 2749.2(9) |

| Z | 4 |

| Source:[3] |

Table 4: Crystallographic Data for Methyl 2-{[(6S,7R,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate

| Parameter | Value |

| Formula | C₂₃H₂₃ClN₂O₄S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.189(5) |

| b (Å) | 9.5818(2) |

| c (Å) | 15.688(3) |

| β (°) | 117.398(1) |

| V (ų) | 4293.7(12) |

| Z | 8 |

| Source:[4] |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis as cited in the literature for 5,6,7,8-tetrahydroisoquinoline derivatives and their analogs.

Synthesis and Crystallization

1. Synthesis of 7-acetyl-3-[N-(4-chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline (5d) [5]

A mixture of 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (3b) and N-(4-chlorophenyl)-2-chloroacetamide (4d) in isopropanol was reacted to yield colorless cubic crystals of the title compound with a yield of 88%.

2. Synthesis and Crystallization of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide [3]

The title compound was synthesized by refluxing 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2 mmol) with N-(4-chlorophenyl)-2-chloroacetamide (2 mmol) and anhydrous sodium acetate (12 mmol) in pure ethanol (30 ml) for 1 hour. The product that formed upon cooling was collected and recrystallized from ethanol to yield high-quality crystals suitable for X-ray diffraction.

3. Synthesis and Crystallization of Methyl 2-{[(6S,7R,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate [4]

A mixture of 7-acetyl-8-(4-chlorophenyl)-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (10 mmol), methyl chloroacetate (10 mmol), and sodium acetate trihydrate (11 mmol) in ethanol (30 ml) was heated under reflux for one hour. The precipitate was recrystallized from ethanol to give the title compound.

4. Crystallization of 5,6,7,8-Tetrahydroquinolin-8-one [6]

Crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of a solution of the compound in an ethyl acetate/hexane (1:1) mixture.

X-ray Diffraction Analysis

The following protocol is a general representation based on the methodologies described for related tetrahydroisoquinoline alkaloids.[7][8]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer, commonly equipped with a CCD detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. The data collection is typically performed at a controlled temperature.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques. All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms may be located in the difference Fourier map and refined, or placed in calculated positions.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the synthesis and crystallographic analysis of this compound derivatives and a logical diagram of the key steps in X-ray crystallography.

Caption: Experimental workflow from synthesis to crystallographic analysis.

Caption: Key logical steps in single-crystal X-ray crystallography.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 5,6,7,8-tetrahydroisoquinolin-8-ol, a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class. Based on the well-documented activities of structurally related analogs, the primary mechanism of action is proposed to be the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. This document provides a comprehensive overview of the dopamine synthesis pathway, the specific molecular interactions involved in TH inhibition by hydroxylated THIQs, and detailed experimental protocols for assessing this activity. The information is intended to support further research and drug development efforts centered on this scaffold.

Introduction

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules.[1] The core THIQ scaffold is a recurring motif in compounds targeting the central nervous system. While a broad spectrum of pharmacological activities has been attributed to various THIQ derivatives, this guide focuses on the foundational mechanism of the parent compound, this compound. Evidence from closely related analogs strongly suggests that its primary biological effect is the modulation of catecholamine biosynthesis through the inhibition of tyrosine hydroxylase.[2]

The Dopamine Biosynthesis Pathway and the Role of Tyrosine Hydroxylase

Dopamine is a critical neurotransmitter involved in motor control, motivation, reward, and cognitive function. Its synthesis begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in this pathway.[3] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Given its role in controlling the overall rate of dopamine production, TH is a key target for pharmacological intervention in conditions associated with dysregulated dopaminergic signaling.[4]

Figure 1: The Catecholamine Biosynthesis Pathway.

Proposed Mechanism of Action: Tyrosine Hydroxylase Inhibition

-

Competition with the Cofactor: Hydroxylated THIQs can compete with the essential cofactor, tetrahydrobiopterin (BH4), for binding at the active site of the enzyme.[2]

-

Chelation of the Catalytic Iron: The hydroxyl groups on the THIQ scaffold can directly chelate the ferric iron (Fe³⁺) in the catalytic center of tyrosine hydroxylase, rendering the enzyme inactive.[2] This mode of inhibition is analogous to the feedback inhibition mechanism of dopamine itself.[2]

It is highly probable that this compound shares this inhibitory mechanism due to the presence of the hydroxyl group on the tetrahydroisoquinoline core.

Figure 2: Proposed dual mechanism of TH inhibition.

Quantitative Data

As of the latest literature review, specific quantitative data such as IC₅₀ or Kᵢ values for the inhibition of tyrosine hydroxylase by this compound are not available. The following table presents hypothetical data to illustrate how such information would be structured. Researchers are encouraged to perform empirical studies to determine these values.

| Compound | Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| This compound | Tyrosine Hydroxylase | Radiometric | Data not available | Data not available | N/A |

| Norsalsolinol (analog) | Tyrosine Hydroxylase | Radiometric | ~50 | Data not available | [2] |

| N-methyl-norsalsolinol (analog) | Tyrosine Hydroxylase | Radiometric | ~20 | Data not available | [2] |

Experimental Protocols

The following is a representative protocol for a tyrosine hydroxylase inhibition assay, adapted from established methodologies.

Radiometric Assay for Tyrosine Hydroxylase Activity

This assay measures the enzymatic activity of TH by quantifying the amount of ³H₂O released from L-[3,5-³H]tyrosine.

Materials:

-

Purified or recombinant tyrosine hydroxylase

-

L-[3,5-³H]tyrosine

-

Catalase

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Sodium acetate buffer

-

This compound (or other inhibitors)

-

Dowex 50W-X8 cation exchange resin

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing sodium acetate buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Enzyme and Inhibitor Incubation: In microcentrifuge tubes, add the reaction mixture, the TH enzyme preparation, and varying concentrations of this compound (dissolved in a suitable solvent, with a solvent control). Pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[3,5-³H]tyrosine and BH₄ to each tube.

-

Incubation: Incubate the reaction tubes at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Separation of ³H₂O: Prepare columns with Dowex 50W-X8 resin. Apply the reaction mixture to the columns to bind the unreacted [³H]tyrosine. Collect the eluate containing the ³H₂O.

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and quantify the amount of ³H₂O using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.

Figure 3: Workflow for a radiometric tyrosine hydroxylase assay.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as an inhibitor of tyrosine hydroxylase, thereby modulating catecholamine biosynthesis. This proposed mechanism is based on robust data from closely related dihydroxylated analogs. Future research should focus on empirically determining the inhibitory potency (IC₅₀ and Kᵢ values) of this compound against tyrosine hydroxylase. Furthermore, investigating the selectivity of this compound for tyrosine hydroxylase over other enzymes and exploring its effects in cellular and in vivo models of dopaminergic function will be crucial for its potential development as a pharmacological tool or therapeutic lead. Structure-activity relationship (SAR) studies on the 8-hydroxy position could also provide valuable insights for the design of more potent and selective inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uni-luebeck.de [research.uni-luebeck.de]

The Emergence of 5,6,7,8-Tetrahydroisoquinolin-8-ol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a core structural motif found in a variety of biologically active compounds. Within this class, 5,6,7,8-Tetrahydroisoquinolin-8-ol and its naturally occurring analogs have garnered significant interest due to their interactions with crucial neurological pathways. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this compound class, with a particular focus on its well-studied, naturally-occurring derivatives, pellotine and anhalonidine.

Discovery and History

The history of this compound is intrinsically linked to the study of alkaloids present in the peyote cactus (Lophophora williamsii). Prehistoric use of peyote in religious ceremonies by indigenous peoples of the Americas dates back over 5,000 years, highlighting a long-standing human interaction with the psychoactive compounds contained within.[1][2][3][4]

Scientific investigation into the chemical constituents of peyote began in the late 19th century. These studies led to the isolation and characterization of a number of alkaloids, including the phenethylamine mescaline, as well as a series of tetrahydroisoquinolines.[5] Among these were pellotine and anhalonidine, which are N-methylated and N-desmethylated analogs of 6,7-dimethoxy-5,6,7,8-tetrahydroisoquinolin-8-ol, respectively.[6][7][8]

Pellotine, in particular, was identified as having sedative and hypnotic properties, distinct from the hallucinogenic effects of mescaline.[7][9] This led to its brief marketing as a sedative in the early 20th century, before the advent of synthetic barbiturates.[6] The study of these naturally occurring 8-hydroxy-tetrahydroisoquinolines has provided the foundation for current research into their pharmacological effects and potential therapeutic applications.

Synthesis of 8-Hydroxy-Tetrahydroisoquinoline Analogs

The synthesis of 8-hydroxy-tetrahydroisoquinolines can be achieved through various synthetic routes. A common strategy involves the construction of the tetrahydroisoquinoline core followed by modifications to introduce the desired substituents. The synthesis of pellotine, a prominent naturally occurring analog, serves as a representative example of the chemical strategies employed.

Experimental Protocol: Synthesis of Pellotine

The synthesis of pellotine can be accomplished via a modified Bobbitt reaction. The following protocol is adapted from published procedures.[6]

Step 1: Reductive Amination

A solution of 3,4-dimethoxy-5-benzyloxy-benzaldehyde is reacted with 2,2-dimethoxyethylamine in a suitable solvent, such as methanol, in the presence of a reducing agent like sodium borohydride. This reaction forms the secondary amine intermediate.

Step 2: Pictet-Spengler Cyclization

The intermediate from Step 1 is treated with an acid catalyst, such as hydrochloric acid, to facilitate the Pictet-Spengler cyclization. This reaction forms the tetrahydroisoquinoline ring system.

Step 3: N-Methylation

The secondary amine of the tetrahydroisoquinoline is methylated using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction), to yield pellotine.

Step 4: Deprotection

If a protecting group is used for the phenolic hydroxyl (e.g., benzyl), it is removed in the final step to yield the desired 8-hydroxy-tetrahydroisoquinoline.

Pharmacological Activity and Mechanism of Action

Recent studies have elucidated that 8-hydroxy-tetrahydroisoquinolines, such as pellotine and anhalonidine, exert their biological effects primarily through interaction with serotonin receptors. Specifically, these compounds have been identified as inverse agonists of the 5-HT7 receptor.[6]

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the G-protein coupled 5-HT7 receptor, which is constitutively active, agonist binding typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As inverse agonists, 8-hydroxy-tetrahydroisoquinolines decrease the basal level of cAMP, thereby modulating downstream signaling pathways.[10][11]

Signaling Pathway

The interaction of 8-hydroxy-tetrahydroisoquinolines with the 5-HT7 receptor initiates a signaling cascade that influences various cellular processes. The primary mechanism involves the reduction of adenylyl cyclase activity, leading to decreased production of cAMP. This, in turn, affects the activity of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets, including transcription factors and other kinases.

Below is a diagram illustrating the proposed signaling pathway.

Caption: 5-HT7 Receptor Inverse Agonist Signaling Pathway.

Quantitative Data

The following table summarizes the reported pharmacological data for key 8-hydroxy-tetrahydroisoquinoline analogs at the 5-HT7 receptor.

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |

| Anhalidine | 5-HT7 | cAMP Assay | 219 | -95.4 | [6] |

| Pellotine | 5-HT7 | cAMP Assay | 291 | -98.6 | [12] |

| Anhalonidine | 5-HT7 | cAMP Assay | - | - | [8] |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Conclusion

This compound and its natural analogs represent a fascinating class of compounds with a rich history rooted in ethnobotany and a promising future in neuropharmacology. Their activity as inverse agonists at the 5-HT7 receptor provides a clear mechanism of action and a solid foundation for further drug development efforts. The detailed understanding of their synthesis and pharmacology presented in this guide offers valuable insights for researchers and scientists working to explore the therapeutic potential of this unique chemical scaffold.

References

- 1. MagiCactus.com - Lophophora Williamsii - Peyote [magicactus.com]

- 2. researchgate.net [researchgate.net]

- 3. Peyote alkaloids: identification in a prehistoric specimen of lophophora from coahuila, Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prehistoric peyote use: Alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas [agris.fao.org]

- 5. sacredcacti.com [sacredcacti.com]

- 6. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pellotine - Wikipedia [en.wikipedia.org]

- 8. Anhalonidine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 5,6,7,8-Tetrahydroisoquinolin-8-ol in Organic Synthesis: A Review of a Key Isomer

Note to the Reader: Extensive literature searches for the specific applications of 5,6,7,8-tetrahydroisoquinolin-8-ol in organic synthesis yielded limited detailed protocols and quantitative data. However, its structural isomer, 5,6,7,8-tetrahydroquinolin-8-ol , is a well-documented precursor in the synthesis of chiral ligands for asymmetric catalysis. This application note will focus on the detailed synthetic applications of this readily available quinoline-based isomer, providing valuable insights for researchers in organic synthesis and drug development.

Application Note: 5,6,7,8-Tetrahydroquinolin-8-ol as a Precursor for Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation

Introduction

5,6,7,8-Tetrahydroquinolin-8-ol is a versatile building block in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis. Its rigid, bicyclic structure provides a well-defined scaffold for the introduction of chirality and coordinating functional groups. A significant application of this compound is in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. These diamine ligands, when complexed with transition metals such as rhodium and iridium, form highly effective catalysts for asymmetric transfer hydrogenation (ATH) reactions. ATH is a powerful method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Application in Asymmetric Catalysis

Chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol have been successfully employed in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions yield chiral tetrahydroisoquinolines, a core structural motif found in numerous alkaloids and synthetic drugs. The catalysts typically consist of a pentamethylcyclopentadienyl (Cp*) metal (e.g., Rhodium) complexed with the chiral diamine ligand. The reaction is often carried out in a mixture of formic acid and triethylamine as the hydrogen source. The use of additives like lanthanum triflate (La(OTf)₃) has been shown to enhance the catalytic activity, leading to high conversions even for sterically hindered substrates.

Quantitative Data Summary

The following table summarizes the performance of rhodium catalysts bearing chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.

| Substrate | Catalyst | Additive | Conversion (%) | ee (%) |

| 1-Phenyl-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | None | >99 | 69 |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | None | >99 | 65 |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | None | >99 | 68 |

| 1-(2-Naphthyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 55 |

| 1-(2-Thienyl)-3,4-dihydroisoquinoline | [RhCp*(R)-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 60 |

Experimental Protocols

Protocol 1: Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligands (CAMPY)

This protocol describes the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands from racemic 5,6,7,8-tetrahydroquinolin-8-ol via enzymatic kinetic resolution.[1]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-

Lipase acrylic resin from Candida antarctica

-

4Å Molecular sieves

-

Diisopropyl ether (i-Pr₂O)

-

Ethyl acetate

-

Hexane

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Sodium azide (NaN₃)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Enzymatic Kinetic Resolution:

-

A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in i-Pr₂O is stirred for 30 hours at 60 °C.

-

The reaction is monitored by chiral HPLC.

-

The lipase and molecular sieves are removed by filtration through a celite pad.

-

The filtrate is concentrated under vacuum, and the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography (eluent: ethyl acetate/hexane).

-

-

Hydrolysis of the Acetate:

-

(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) in MeOH are stirred for 2 hours at room temperature.

-

MeOH is removed under vacuum, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford (R)-5,6,7,8-tetrahydroquinolin-8-ol.

-

-

Azidation (Mitsunobu Reaction):

-

To a solution of the chiral alcohol (e.g., (R)-5,6,7,8-tetrahydroquinolin-8-ol) (1 eq.), NaN₃ (1.5 eq.), and PPh₃ (1.5 eq.) in toluene at 0 °C, DIAD (1.5 eq.) is added dropwise.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the corresponding 8-azido-5,6,7,8-tetrahydroquinoline.

-

-

Reduction of the Azide:

-

The 8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd/C (5 mol%) in anhydrous EtOH are stirred for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.

-

The catalyst is removed by filtration, and the solvent is evaporated to give the chiral 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligand.

-

Protocol 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

This protocol outlines the general procedure for the asymmetric transfer hydrogenation of imines using a pre-formed metal-diamine catalyst.[1]

Materials:

-

Formic acid/triethylamine (5:2 azeotrope)

-

[RhCp*Cl₂]₂ or other suitable metal precursor

-

Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand (e.g., (R)-CAMPY)

-

Methanol (MeOH)

-

Water (degassed)

-

1-Aryl-3,4-dihydroisoquinoline substrate

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

-

Catalyst Pre-activation:

-

The formic acid/triethylamine mixture (50 equiv.) is charged into a sealed vial.

-

The catalyst (1 mol%), formed from the metal precursor and the chiral ligand, is dissolved in a degassed water/methanol (1:1) mixture and added to the vial.

-

The resulting mixture is stirred for 30 minutes to activate the catalyst.

-

-

Hydrogenation Reaction:

-

The imine substrate and La(OTf)₃ (33 mol%, if used) are added at once.

-

The mixture is vigorously stirred at 30 °C for 18 hours.

-

-

Work-up and Analysis:

-

The reaction is quenched with a saturated solution of Na₂CO₃.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated.

-

The conversion and enantiomeric excess are determined by chiral HPLC analysis.

-

Visualizations

Caption: Workflow for ligand synthesis and catalysis.

This detailed overview of the applications of 5,6,7,8-tetrahydroquinolin-8-ol in the synthesis of chiral ligands for asymmetric catalysis provides a strong foundation for researchers interested in the development of novel synthetic methodologies and the production of enantiomerically pure compounds.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroisoquinolin-8-ol Derivatives as Chiral Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from 5,6,7,8-tetrahydroisoquinolin-8-ol in asymmetric catalysis. The primary focus is on the application of 8-amino-5,6,7,8-tetrahydroquinoline-based ligands in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.

Overview of the Chiral Ligand

This compound serves as a valuable precursor for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions.[1] A key synthetic strategy involves the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol to access enantiomerically pure forms.[1] These can then be converted into more complex ligands, such as chiral diamines.[1]

One notable class of ligands derived from this scaffold are the 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as CAMPY and Me-CAMPY.[2][3] These chiral diamine ligands, when complexed with metals like rhodium, have shown efficacy in the asymmetric transfer hydrogenation of imines to produce chiral amines.[1][2]

Logical Relationship: From Precursor to Catalytic Application

Caption: Logical workflow from the racemic precursor to the final catalytic application.

Application in Asymmetric Transfer Hydrogenation (ATH)

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal-catalyzed ATH of cyclic aromatic imines, specifically 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs).[2][3] Rhodium complexes of these ligands have proven to be particularly effective in terms of both reactivity and enantioselectivity.[2][3][4] The addition of a Lewis acid, such as La(OTf)₃, can further enhance the reaction conversion.[2]

Quantitative Data Summary

The following table summarizes the catalytic performance of Rhodium-CAMPY and Rhodium-Me-CAMPY complexes in the ATH of various 1-aryl substituted-3,4-dihydroisoquinolines.

| Substrate (DHIQ) | Catalyst | Additive (10 mol%) | Conversion (%) | ee (%) |

| I | C3 ([RhCpCl(S,S)-L1)]) | None | 99 | 65 |

| I | C3 ([RhCpCl(S,S)-L1)]) | La(OTf)₃ | 99 | 69 |

| I | C4 ([RhCpCl(S,S)-L2)]) | None | 99 | 55 |

| I | C4 ([RhCpCl(S,S)-L2)]) | La(OTf)₃ | 99 | 60 |

| II | C3 ([RhCpCl(S,S)-L1)]) | La(OTf)₃ | 99 | 58 |

| III | C3 ([RhCpCl(S,S)-L1)]) | La(OTf)₃ | 99 | 50 |

| IV | C3 ([RhCp*Cl(S,S)-L1)]) | La(OTf)₃ | 99 | 48 |

Data sourced from studies by Rimoldi and co-workers.[2][4] L1: CAMPY, L2: Me-CAMPY

Experimental Protocols

Protocol 1: Synthesis of Chiral Ligand Precursor via Enzymatic Kinetic Resolution

This protocol describes the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase from Candida antarctica.[2]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinoline-8-ol

-

Vinyl acetate

-

Lipase acrylic resin from Candida antarctica

-

4Å molecular sieves

-

Diisopropyl ether (i-Pr₂O)

-

Celite

Procedure:

-

A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) is prepared in i-Pr₂O to a final concentration of 25 mM.

-

The mixture is stirred for 30 hours at 60 °C.

-

The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).

-

Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.

-

The filtrate containing the enantiomerically enriched acetate and the unreacted alcohol is then concentrated and can be further purified.

Experimental Workflow: Ligand Synthesis

Caption: Workflow for the enzymatic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol.

Protocol 2: Asymmetric Transfer Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline

This protocol provides a general procedure for the ATH of a DHIQ using a Rhodium-CAMPY catalyst.[2]

Materials:

-

1-Aryl-3,4-dihydroisoquinoline (substrate)

-

[RhCp*Cl(S,S)-CAMPY)] (Catalyst C3)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)

-

Water (solvent)

Procedure:

-

The chiral rhodium catalyst (1 mol%) and the DHIQ substrate (1 eq.) are placed in a reaction vessel.

-

If used, the additive La(OTf)₃ (10 mol%) is added to the vessel.

-

A freshly prepared 5:2 mixture of HCOOH:Et₃N is added as the hydrogen source.

-

Water is added as the solvent.

-

The reaction mixture is stirred at the appropriate temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

-

The reaction is monitored for conversion by an appropriate method (e.g., GC, NMR).

-

After completion, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The enantiomeric excess (ee) of the resulting tetrahydroisoquinoline product is determined by chiral HPLC analysis.

Experimental Workflow: Asymmetric Transfer Hydrogenation

Caption: General workflow for the asymmetric transfer hydrogenation of a dihydroisoquinoline.

References

- 1. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-8-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold is a core component of numerous alkaloids and synthetic molecules exhibiting a wide array of biological activities.[1] Specifically, the introduction of a hydroxyl group at the 8-position, yielding 5,6,7,8-Tetrahydroisoquinolin-8-ol, provides a key functional group for further derivatization and interaction with biological targets. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] This document provides an overview of the applications of this compound and its analogs, along with protocols for their synthesis and biological evaluation.

Applications in Medicinal Chemistry

The 5,6,7,8-tetrahydroisoquinoline nucleus is a versatile scaffold in drug discovery, with derivatives showing a broad spectrum of pharmacological effects.

Anticancer and Anti-Angiogenesis Activity

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.[2] For instance, certain analogs have been shown to inhibit Kirsten rat sarcoma viral oncogene homolog (KRas), a key protein in many cancers.[2] One study reported a derivative, GM-3-18, with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines.[2] Another analog, GM-3-121, exhibited significant anti-angiogenesis activity with an IC50 of 1.72 µM.[2]

5-HT7 Receptor Inverse Agonism

Recent studies have identified 8-hydroxy-tetrahydroisoquinoline derivatives as inverse agonists of the serotonin 7 receptor (5-HT7R).[5] This receptor is involved in regulating mood, learning, and circadian rhythm.[5] Inverse agonism at the 5-HT7R can lead to a decrease in basal cyclic adenosine monophosphate (cAMP) levels, resulting in reduced neuronal excitability. The natural alkaloid pellotine, which features an 8-hydroxy-6,7-dimethoxy-tetrahydroisoquinoline core, was identified as a 5-HT7R inverse agonist. Further studies revealed that the 8-hydroxy substitution is crucial for this activity.[5]

Anti-inflammatory and Antinociceptive Effects

The related 5,6,7,8-tetrahydroquinoline scaffold has been explored for its anti-inflammatory properties.[4] Additionally, 8-amino-5,6,7,8-tetrahydroisoquinoline derivatives have been investigated as novel antinociceptive agents, demonstrating potency comparable to nicotine in rodent models.[6]

Quantitative Data Summary

The following table summarizes the biological activity of selected 5,6,7,8-tetrahydroisoquinoline derivatives. It is important to note that specific data for this compound is limited in the public domain, and the presented data is for structurally related analogs.

| Compound ID | Target/Assay | Cell Line(s) | Activity (IC50/EC50) | Reference |

| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | 0.9 µM - 10.7 µM | [2] |

| GM-3-121 | Anti-angiogenesis | - | 1.72 µM | [2] |

| Anhalidine (1b) | 5-HT7 Receptor Inverse Agonism | - | EC50 = 219 nM | [5] |

| Pellotine (1a) | 5-HT7 Receptor Inverse Agonism | - | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol is adapted from a literature procedure for the synthesis of the tetrahydroquinoline analog, which serves as a common precursor.[7]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinoline

-

Vinyl acetate

-

Lipase acrylic resin from Candida antarctica

-

4Å molecular sieves

-

Diisopropyl ether (i-Pr2O)

-